![molecular formula C7H15N B3040545 N-Isobutylcyclopropanamine CAS No. 215523-02-7](/img/structure/B3040545.png)
N-Isobutylcyclopropanamine
Overview
Description
N-Isobutylcyclopropanamine is a chemical compound with the molecular formula C7H15N . It contains 23 bonds in total, including 8 non-H bonds, 3 rotatable bonds, 1 three-membered ring, and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a three-membered ring and a secondary amine . For a detailed molecular structure analysis, techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction can be used .Physical And Chemical Properties Analysis
This compound Hydrochloride, a related compound, is a white to yellow solid . It has a molecular weight of 149.66 . For a detailed analysis of physical and chemical properties, techniques such as chromatography, spectroscopy, and thermal analysis can be used .Scientific Research Applications
Drug Discovery and Development : The historical perspective of drug discovery, increasingly guided by pharmacology and clinical sciences, emphasizes the significance of chemistry in advancing medicine. Molecular biology and genomic sciences have greatly enriched the therapeutic armamentarium, with recombinant proteins and monoclonal antibodies being notable contributions (Drews, 2000).
Cardiovascular Pharmacology : The development of drugs like dobutamine, which is structurally modified from isoproterenol (a related compound), highlights the advancement in selective cardiac inotropy. Dobutamine is used to selectively increase cardiac contractility while minimizing side effects like arrhythmias and vascular impacts (Tuttle & Mills, 1975).
Ethnopharmacology and Natural Product Research : The exploration of natural products, including plants and their derivatives, in drug discovery involves a multifaceted approach combining botanical, phytochemical, biological, and molecular techniques. This area of research has provided significant leads against various pharmacological targets (Gilani & Atta-ur-rahman, 2005).
Role in Plant Development : Alkamides, a class of compounds related to N-Isobutylcyclopropanamine, have been studied for their effects on plant morphogenesis. For example, N-Isobutyl decanamide has shown a dose-dependent effect on adventitious and lateral root formation in Arabidopsis thaliana, suggesting a role in regulating plant development (Campos-Cuevas et al., 2008).
Pharmacological Effects in Clinical and Experimental Settings : The cardiovascular effects of compounds like dobutamine have been extensively studied, demonstrating their potential therapeutic value in managing cardiovascular failure and low cardiac output conditions (Jewitt et al., 1974).
Mechanism of Action
Safety and Hazards
The safety data sheet for N-Isobutylcyclopropanamine Hydrochloride indicates that it may be harmful if swallowed and enters airways . It can cause skin and eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N-(2-methylpropyl)cyclopropanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRZIRCYXDFUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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